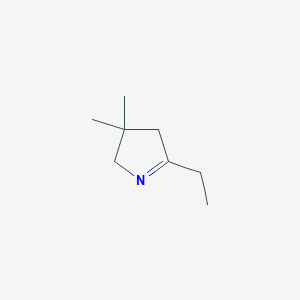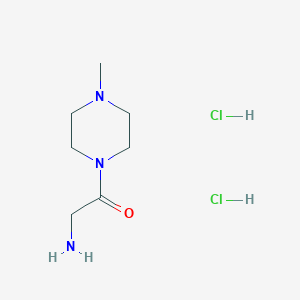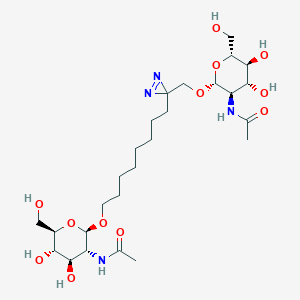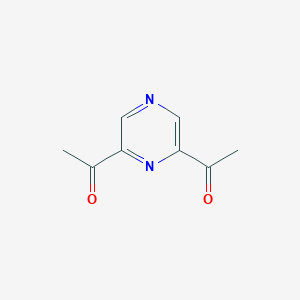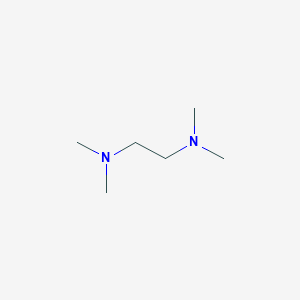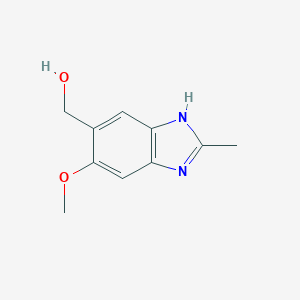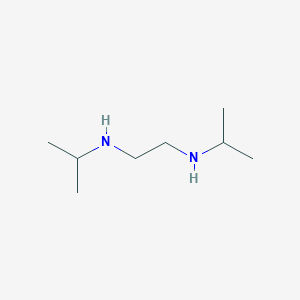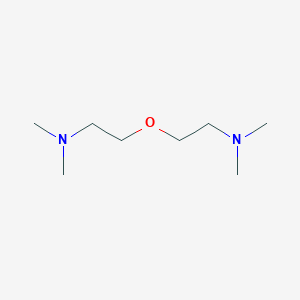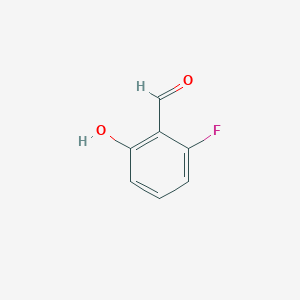
2-氟-6-羟基苯甲醛
描述
2-Fluoro-6-hydroxybenzaldehyde is a compound that can be inferred to have a benzene ring with a fluorine atom and a hydroxyl group attached to it, as well as an aldehyde functional group. While the provided papers do not directly discuss 2-Fluoro-6-hydroxybenzaldehyde, they do provide insights into similar compounds which can help us understand the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of fluorinated benzaldehydes is not directly described in the provided papers. However, the synthesis of related compounds typically involves the introduction of a fluorine atom into the benzene ring, which can be achieved through various halogenation reactions. The aldehyde group can be introduced through formylation reactions such as the Vilsmeier-Haack reaction or by oxidation of the corresponding alcohol .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-hydroxybenzaldehyde can be predicted based on the studies of similar compounds. For instance, the rotational spectra of 2-fluorobenzaldehyde (2-FBD) have been recorded, and two planar rotamers were observed, which correspond to different orientations of the carbonyl bond relative to the benzene ring . This suggests that 2-Fluoro-6-hydroxybenzaldehyde may also exhibit rotamerism due to the presence of the aldehyde group.
Chemical Reactions Analysis
The reactivity of 2-Fluoro-6-hydroxybenzaldehyde can be inferred from the behavior of similar compounds. For example, a fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been used to monitor the progress of aldol reactions . This indicates that the aldehyde group in 2-Fluoro-6-hydroxybenzaldehyde could participate in similar condensation reactions. The presence of the fluorine atom may affect the electron density of the benzene ring and thus influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-hydroxybenzaldehyde can be deduced from related compounds. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the vibrational modes of the molecule, which are related to its structure . The introduction of a fluorine atom is known to cause bond length alternation in the benzene ring and can affect the molecule's dipole moment and polarizability . Additionally, the presence of the hydroxyl group could lead to the formation of hydrogen bonds, affecting the compound's solubility and boiling point.
科学研究应用
合成和肾上腺活性
2-氟-6-羟基苯甲醛已被用于合成各种氟化合物,显著影响它们的肾上腺活性。例如,Kirk等人(1986年)发现,对苯肾上腺素类似物进行氟化,包括从氟化3-羟基苯甲醛合成的6-氟苯肾上腺素,改变了它们作为α1-肾上腺能受体激动剂的效力。这表明了该化合物在修改肾上腺能受体亲和力和选择性方面的作用(Kirk et al., 1986)。
合成和抗癌活性
在癌症研究领域,2-氟-6-羟基苯甲醛已被用于合成康柏他定的氟化类似物,Lawrence等人(2003年)报道。这些类似物保留了强大的细胞生长抑制性能,突显了该化合物在开发抗癌药物中的潜力(Lawrence et al., 2003)。
化学传感器开发
Gao等人(2014年)探讨了2-氟-6-羟基苯甲醛衍生物在铜离子检测化学传感器中的应用。他们的研究表明了该化合物在开发对金属离子敏感和选择性检测方法方面的重要性(Gao et al., 2014)。
生物转化和真菌研究
Lauritsen和Lunding(1998年)利用氟标记底物,包括2-氟-6-羟基苯甲醛衍生物,研究了真菌Bjerkandera adusta的生物转化潜力。这项研究为真菌对卤代芳香化合物的生物转化提供了见解(Lauritsen & Lunding, 1998)。
除草剂合成
龚启孙(2005年)报道了2-氟-6-羟基-N-取代芳基苄胺衍生物的合成,这是吡咪啉氧基苄胺类除草剂的关键中间体,起始物为2,6-二氟苯甲醛。这表明了该化合物在除草剂开发中的重要性(Gong Qi-sun, 2005)。
安全和危害
属性
IUPAC Name |
2-fluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIBGCDUHZBOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371993 | |
| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-hydroxybenzaldehyde | |
CAS RN |
38226-10-7 | |
| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluorosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


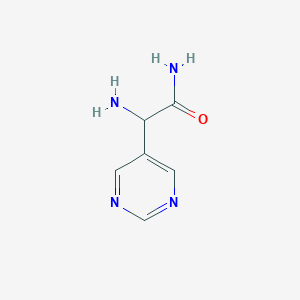
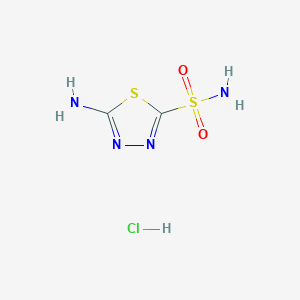
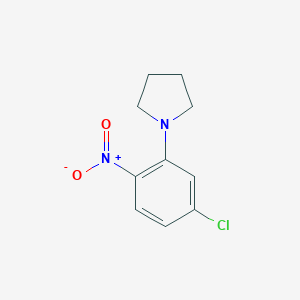
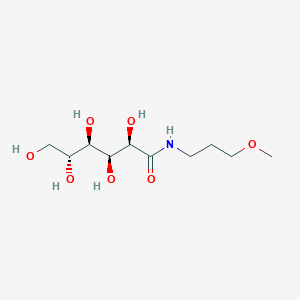
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
